D-Iditol-13C

Metabolomics Quantitative LC-MS Internal Standard

D-Iditol-13C is a stable isotope-labeled analog of D-iditol, a six-carbon sugar alcohol (polyol) that occurs as a fungal metabolite and accumulates in galactokinase deficiency. The compound incorporates one or more carbon-13 atoms into its hexane-1,2,3,4,5,6-hexol backbone, increasing its molecular mass by approximately 1 Da per 13C substitution relative to unlabeled D-iditol (molecular weight ~182.17 for [1-13C] species).

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12390154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Iditol-13C
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1
InChIKeyFBPFZTCFMRRESA-PLHWEQNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Iditol-13C: Stable Isotope-Labeled Sugar Alcohol for Metabolic Tracing and Quantitative LC-MS/NMR


D-Iditol-13C is a stable isotope-labeled analog of D-iditol, a six-carbon sugar alcohol (polyol) that occurs as a fungal metabolite and accumulates in galactokinase deficiency [1]. The compound incorporates one or more carbon-13 atoms into its hexane-1,2,3,4,5,6-hexol backbone, increasing its molecular mass by approximately 1 Da per 13C substitution relative to unlabeled D-iditol (molecular weight ~182.17 for [1-13C] species) . D-Iditol-13C serves primarily as an internal standard for quantitative mass spectrometry and as a tracer for metabolic pathway elucidation via NMR or LC-MS, leveraging the distinct isotopic signature without altering the chemical or biological behavior of the native molecule .

Why Unlabeled D-Iditol or Alternative Sugar Alcohols Cannot Replace D-Iditol-13C in Quantitative Bioanalysis


In quantitative LC-MS and NMR applications, unlabeled D-iditol is indistinguishable from endogenous analyte, precluding its use as an internal standard for accurate concentration determination [1]. Even closely related sugar alcohols such as D-sorbitol-13C or D-mannitol-13C, while isotopically labeled, differ in chromatographic retention time, ionization efficiency, and matrix effect behavior compared to D-iditol due to structural isomerism [2]. Stable isotope-labeled internal standards (SIL-IS) are required to co-elute with the target analyte and experience identical sample preparation losses and ion suppression/enhancement, a condition satisfied only by an exact isotopic analog [3]. D-Iditol-13C, as the direct 13C-labeled counterpart, provides the requisite physicochemical equivalence while generating a distinct m/z signal, thereby enabling reliable quantification in complex biological matrices where structural analogs introduce systematic bias [4].

Quantitative Differentiation of D-Iditol-13C: Comparator-Based Evidence for Procurement Decisions


Molecular Mass Shift Enables Unambiguous MS Detection vs. Unlabeled D-Iditol

D-Iditol-13C (e.g., [1-13C] species) exhibits a molecular mass of 182.17 g/mol, which is +1 Da relative to unlabeled D-iditol (181.17 g/mol) . In LC-MS analysis, this mass difference produces a distinct m/z peak for the labeled internal standard, allowing chromatographic co-elution with the native analyte while enabling independent integration for isotope dilution quantification [1].

Metabolomics Quantitative LC-MS Internal Standard

13C NMR Chemical Shift Dispersion vs. Natural Abundance D-Iditol

The 13C NMR spectrum of D-iditol (natural abundance) shows characteristic signals in D2O; however, the sensitivity is limited by the 1.1% natural abundance of 13C [1]. D-Iditol-13C, with site-specific or uniform 13C enrichment, enhances signal intensity by up to ~90-fold at the labeled position(s), enabling detection of low-concentration metabolites and facilitating 13C-13C correlation experiments for pathway tracing [2].

NMR Spectroscopy Metabolic Tracing Structure Elucidation

Matrix Effect Compensation in LC-MS/MS vs. Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as D-Iditol-13C co-elute with the analyte and exhibit nearly identical ionization efficiency and matrix effect susceptibility [1]. In contrast, structural analog internal standards (e.g., D-sorbitol-13C) may show differential ion suppression/enhancement due to slight differences in retention time and physicochemical properties, leading to quantification bias [2].

Bioanalysis LC-MS/MS Matrix Effects

Specificity for D-Iditol Metabolic Pathway Tracing vs. Other Hexitols

D-Iditol is a specific fungal metabolite and accumulates in human galactokinase deficiency, whereas other hexitols like D-sorbitol and D-mannitol participate in distinct metabolic pathways (polyol pathway and mannitol cycle, respectively) [1]. D-Iditol-13C enables targeted investigation of iditol-specific metabolism without cross-interference from more abundant hexitols [2].

Fungal Metabolism Galactokinase Deficiency Polyol Pathway

Chromatographic Distinction of Iditol from Co-Eluting Hexitols via 13C MS Detection

Nanopore sensing and HPLC methods have demonstrated that iditol can be distinguished from other hexitols (mannitol, sorbitol, galactitol, allitol) based on subtle differences in molecular conformation and interaction with stationary phases . D-Iditol-13C, when used as an internal standard, provides a unique MS channel that is free from interference by co-eluting endogenous hexitols, enabling selective quantification even when chromatographic resolution is incomplete [1].

Alditol Separation LC-MS Sugar Alcohol Analysis

Optimal Use Cases for D-Iditol-13C in Research and Industrial Laboratories


Quantitative Analysis of D-Iditol in Biological Fluids for Galactokinase Deficiency Diagnosis

D-Iditol-13C serves as the internal standard of choice for LC-MS/MS quantification of D-iditol in urine or plasma from patients with suspected galactokinase deficiency. The labeled compound corrects for matrix effects and extraction variability, enabling accurate determination of elevated iditol levels that serve as a diagnostic biomarker .

Metabolic Flux Analysis of Fungal Polyol Pathways

In fungal metabolism research, D-Iditol-13C is employed as a tracer to map the biosynthetic and catabolic routes of iditol. The 13C label allows researchers to monitor carbon flow through specific enzymatic steps using NMR or LC-MS, providing insights into fungal osmoregulation and potential targets for antifungal agents [1].

Method Validation and Quality Control in Alditol-Containing Product Analysis

For food, beverage, and pharmaceutical products containing multiple sugar alcohols (e.g., sorbitol, mannitol, iditol), D-Iditol-13C is used as an internal standard during method development and validation. Its distinct isotopic signature ensures accurate quantification of D-iditol even in the presence of chromatographically similar polyols, supporting regulatory compliance and quality assurance .

NMR-Based Structural Elucidation of Iditol Derivatives

D-Iditol-13C, particularly site-specifically labeled variants (e.g., D-Iditol-[1-13C]), is employed in NMR spectroscopy to simplify complex spectra and assign carbon resonances. This facilitates the structural characterization of novel iditol derivatives, glycosides, and metabolic intermediates that are otherwise obscured by overlapping signals from other hexitols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Iditol-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.